molecular formula C25H17F3N4O3 B1574170 BGB-290

BGB-290

Cat. No. B1574170
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BGB-290 is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), with potential antineoplastic activity. PARP inhibitor BGB-290 selectively binds to PARP and prevents PARP-mediated repair of single-strand DNA breaks vi

Scientific Research Applications

  • Combination with Anti-PD-1 Monoclonal Antibody in Solid Tumors : BGB-290 has been investigated in combination with BGB-A317, a monoclonal antibody targeting the PD-1 receptor, for its efficacy in treating solid and hematologic malignancies. The study aimed to determine the maximum-tolerated dose, safety, pharmacokinetics, and preliminary antitumor activity of this combination. This was particularly focused on cancers like ovarian, breast, prostate, gastric, bladder, pancreatic, and small cell lung cancers (Friedlander et al., 2017).

  • Efficacy in High-Grade Non-Mucinous Ovarian Cancer and Triple-Negative Breast Cancer : Another study assessed BGB-290's tolerability and antitumor activity in Chinese patients with advanced ovarian, fallopian, and primary peritoneal cancer or triple-negative breast cancer. This study confirmed the previously established recommended Phase 2 dose of BGB-290 and showed preliminary antitumor activity, notably in patients with high-grade non-mucinous ovarian cancer (Xu et al., 2018).

  • Potential in Treating Glioblastoma Multiforme : Research has demonstrated that BGB-290 can potentiate the efficacy of temozolomide in patient-derived xenografts of glioblastoma multiforme (GBM), an aggressive and fatal brain cancer. This study highlighted BGB-290's ability to sensitize GBM cells, making it a promising combination partner with temozolomide for GBM treatment (Gupta et al., 2015).

  • Activity in Small Cell Lung Cancer Models : BGB-290 has shown potential in small cell lung cancer (SCLC), particularly when combined with chemotherapy in patient biopsy-derived SCLC xenograft models. The study demonstrated that BGB-290, as a PARP-1/2 inhibitor, could potentiate the anti-tumor activity of chemotherapeutics in these models, supporting further clinical investigation (Tang et al., 2015).

properties

Product Name

BGB-290

Molecular Formula

C25H17F3N4O3

SMILES

Unknown

Appearance

Solid powder

synonyms

BGB-290;  BGB 290;  BGB290.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.